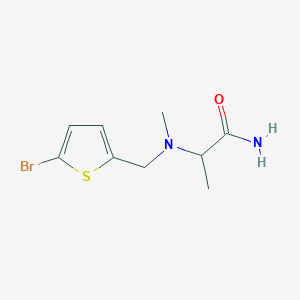
2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanamide is a chemical compound with the molecular formula C9H13BrN2OS and a molecular weight of 277.18 g/mol . This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to a propanamide group via a methylamino linkage. The presence of the bromine atom and the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Methylamino Intermediate: The 5-bromothiophene is then reacted with methylamine to form the intermediate 5-bromothiophen-2-ylmethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Amidation and Hydrolysis: The amide group can participate in amidation reactions with other carboxylic acids or hydrolysis to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Amidation: Carboxylic acids or acyl chlorides in the presence of coupling agents like EDCI or DCC.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Amidation: New amide derivatives.
Scientific Research Applications
2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanamide is not fully elucidated, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: May interact with enzymes or receptors involved in biological processes.
Pathways: Could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-2-yl)methylamine: A related compound with similar structural features but lacking the propanamide group.
N-(2-(((5-Bromothiophen-2-yl)methyl)amino)ethyl)acetamide: Another similar compound with an acetamide group instead of propanamide.
Uniqueness
2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanamide is unique due to the presence of both the brominated thiophene ring and the propanamide group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13BrN2OS |
|---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)methyl-methylamino]propanamide |
InChI |
InChI=1S/C9H13BrN2OS/c1-6(9(11)13)12(2)5-7-3-4-8(10)14-7/h3-4,6H,5H2,1-2H3,(H2,11,13) |
InChI Key |
PEUPWRXFZQHWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N(C)CC1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















